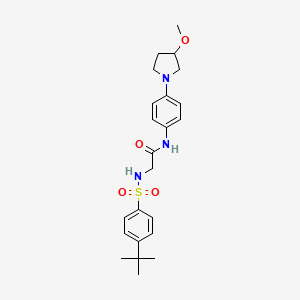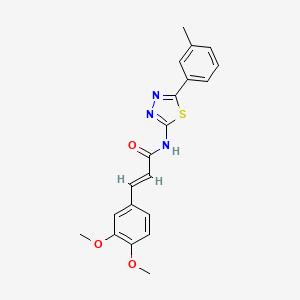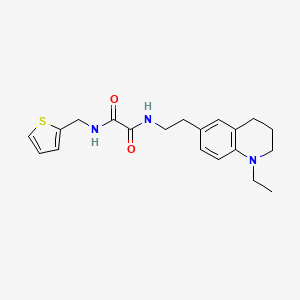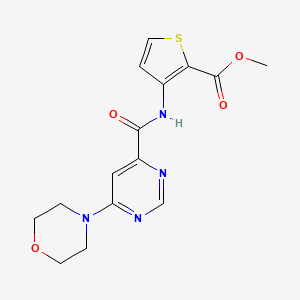
N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as FTDC, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine, particularly in the treatment of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The chemical compound N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide falls under the category of heterocyclic compounds, which are crucial in the synthesis of various derivatives with potential applications. Research by El-Essawy and Rady (2011) outlines the synthesis of related compounds, emphasizing the relevance of furan and thiazole derivatives in creating diverse molecular structures (El-Essawy & Rady, 2011).
Potential Pharmacological Applications
- Studies have explored the antimicrobial and antifungal properties of compounds synthesized from thiazole and furan derivatives. For instance, research by Basavarajaiah and Mruthyunjayaswamy (2008) demonstrated the antimicrobial activity of substituted-thiazole-2-semicarbazides and their derivatives, indicating potential applications in developing antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Antiviral Properties
- The antiviral activity of related heterocyclic compounds has been highlighted in studies. For example, Flefel et al. (2012) investigated compounds derived from furan for their anti-avian influenza virus properties, suggesting the potential of such compounds in antiviral drug development (Flefel et al., 2012).
Advanced Material Applications
- The compound's structure, involving a combination of furan, thiazole, and oxadiazole rings, may also be of interest in the field of materials science, particularly in the development of novel energetic materials. Research by Yu et al. (2017) on similar compounds involving oxadiazole rings indicates potential applications in creating insensitive energetic materials (Yu et al., 2017).
Propiedades
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N6O3S/c21-12(13-18-11(20-23-13)8-6-15-3-4-16-8)19-14-17-9(7-24-14)10-2-1-5-22-10/h1-7H,(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPARHDJTDYTHJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hexyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2396965.png)
![2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2396966.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)






![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)
![Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride](/img/structure/B2396981.png)
